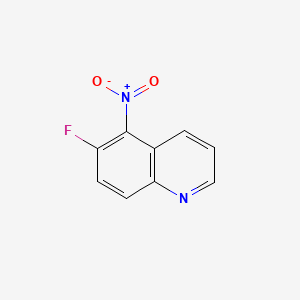

6-Fluoro-5-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLFTPABKFODKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178264 | |

| Record name | Quinoline, 6-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236092-96-9 | |

| Record name | Quinoline, 6-fluoro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236092969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-5-nitroquinoline: A Comprehensive Technical Guide for Scientific Professionals

Introduction: The Strategic Importance of Fluorinated Nitroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological profiles. The introduction of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity, while the nitro group, a potent electron-withdrawing moiety, can serve as a crucial pharmacophore or a versatile synthetic handle for further molecular elaboration.[2][3] This guide provides an in-depth technical overview of 6-fluoro-5-nitroquinoline, a molecule of significant interest for researchers, medicinal chemists, and drug development professionals.

Molecular Structure and Identification

This compound is a substituted aromatic heterocyclic compound. The structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. A fluorine atom is substituted at the 6-position, and a nitro group is at the 5-position of the quinoline ring.

Systematic IUPAC Name: this compound

Chemical Structure:

Molecular Structure of this compound.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the public domain, likely due to its status as a specialized research chemical. However, based on data from chemical suppliers and analysis of structurally related analogs, the following properties can be summarized.

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₉H₅FN₂O₂ | Supplier Data |

| Molecular Weight | 192.15 g/mol | Supplier Data |

| Appearance | Likely a solid | Based on related nitroquinoline compounds. |

| Melting Point | Not explicitly reported. Likely >100 °C. | 6-Nitroquinoline has a melting point of 151-153 °C.[4] |

| Boiling Point | 158.5 °C (Predicted) | Chemical Supplier Data |

| Solubility | Predicted to be poorly soluble in water. | The hydrophobic quinoline core and the nitro group generally reduce aqueous solubility.[3] |

| Soluble in polar aprotic solvents (e.g., DMSO, DMF). | Common for heterocyclic aromatic compounds.[3] | |

| Moderately soluble in polar protic solvents (e.g., ethanol, methanol). | Inferred from related structures.[3] | |

| Storage | Store at 2-8°C in a dry, sealed container. | Supplier Recommendation |

Proposed Synthesis Pathway

Workflow for the Synthesis of this compound

Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 6-Fluoroquinoline via Skraup Reaction

The Skraup synthesis is a classic and effective method for the preparation of quinolines.

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-fluoroaniline, glycerol, and a suitable oxidizing agent (e.g., arsenic acid or nitrobenzene) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The addition should be slow and with cooling to manage the initial exothermic reaction.

-

Reaction Execution: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the mixture and carefully pour it into a large volume of ice water. Neutralize the acidic solution with a base (e.g., sodium carbonate) to precipitate the crude product. The crude 6-fluoroquinoline can be isolated by filtration or steam distillation and further purified by recrystallization or column chromatography.

Step 2: Nitration of 6-Fluoroquinoline

The nitration of the 6-fluoroquinoline intermediate is an electrophilic aromatic substitution reaction.

-

Reaction Setup: Dissolve the purified 6-fluoroquinoline in cold (0-5 °C) concentrated sulfuric acid in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Addition of Nitrating Agent: Slowly add a pre-cooled nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining the low temperature. The regioselectivity of the nitration is directed by the existing substituents on the quinoline ring.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the this compound.

-

Purification: Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by the interplay of the electron-donating and electron-withdrawing effects of its substituents on the aromatic system.

Key Reactive Sites and Plausible Reactions

Potential reaction pathways for this compound.

-

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group using various reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). The resulting 6-fluoro-5-aminoquinoline is a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates.

-

Nucleophilic Aromatic Substitution (SNAAr): The presence of the strongly electron-withdrawing nitro group activates the quinoline ring towards nucleophilic attack. While the fluorine atom at the 6-position is generally less labile than halogens at other positions, under forcing conditions with strong nucleophiles, its displacement could be achieved.

-

Electrophilic Aromatic Substitution: Further electrophilic substitution on the this compound ring would be significantly disfavored due to the deactivating nature of the nitro group.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.

-

Building Block in Medicinal Chemistry: As a functionalized quinoline, it serves as a valuable starting material or intermediate for the synthesis of novel bioactive compounds. The presence of the fluoro and nitro groups provides handles for a variety of chemical transformations.

-

Anticancer Research: Many nitroaromatic compounds and quinoline derivatives have demonstrated potent anticancer activities. The 6-nitroquinoline scaffold, in particular, has been investigated for its cytotoxic effects against various cancer cell lines.[5] The mechanism of action is often attributed to the inhibition of key signaling pathways, such as receptor tyrosine kinases, and the induction of apoptosis.[4]

-

Antimicrobial Drug Discovery: The quinoline core is a well-established pharmacophore in antimicrobial agents. The addition of fluoro and nitro groups can modulate the antimicrobial spectrum and potency.[6]

-

Probe for Hypoxia Imaging: Nitroaromatic compounds can be selectively reduced in hypoxic environments, which are characteristic of solid tumors. This property can be exploited in the design of fluorescent probes for imaging hypoxic tissues.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

-

Fire Safety: Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, its structural relationship to a well-studied class of compounds provides a strong foundation for its exploration in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

-

Semantic Scholar. (2014). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-2-methyl-5-nitroquinoline. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Retrieved from [Link]

-

ResearchGate. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

PubChem. (n.d.). Quinoline, 6-fluoro-. Retrieved from [Link]

-

Fordham Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

-

YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Retrieved from [Link]

-

PubMed. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]

-

Acta Pharmaceutica. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

-

ChemRxiv. (n.d.). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. Retrieved from [Link]

-

Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

-

PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Retrieved from [Link]7722501/)

Sources

An In-depth Technical Guide to 6-Fluoro-5-nitroquinoline: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 6-Fluoro-5-nitroquinoline (CAS No. 236092-96-9), a heterocyclic compound of significant interest in medicinal chemistry and materials science. While experimental data for this specific isomer is limited in published literature, this document consolidates available information and presents predicted properties based on established computational models and comparative analysis with structurally related analogues. We will delve into a plausible synthetic route, discuss its expected chemical reactivity, and explore its potential applications, particularly in the realm of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this molecule.

Introduction: The Significance of Fluoro-Nitroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and antineoplastic properties.[1] The strategic incorporation of a fluorine atom and a nitro group can dramatically modulate the physicochemical and biological profiles of the quinoline ring. The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] The nitro group, a strong electron-withdrawing group, is known to influence a compound's reactivity and can be a key pharmacophore for certain biological activities, often being susceptible to bioreduction in hypoxic environments, a characteristic exploited in targeted cancer therapy.[1][2]

This compound is a specific isomer within this promising class of compounds. Understanding its fundamental characteristics is crucial for harnessing its potential in various scientific applications. This guide aims to provide a detailed, albeit partially predictive, technical overview to facilitate further research and development.

Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for this compound, the following section combines known information with predicted values from computational models. It is imperative for researchers to experimentally verify these properties upon synthesis and purification.

Physical Properties

The physical state and solubility of this compound are critical parameters for its handling, formulation, and biological testing.

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₅FN₂O₂ | [3] |

| Molecular Weight | 192.15 g/mol | [3] |

| CAS Number | 236092-96-9 | [4] |

| Appearance | Predicted to be a solid at room temperature | Comparative analysis |

| Melting Point | Not reported. Predicted to be in the range of 140-160 °C. | Comparative analysis[5] |

| Boiling Point | Not reported. | |

| Solubility | Predicted to have low solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF. | [6] |

Note: The melting point of the related compound 6-Nitroquinoline is 151-153 °C.[5] The introduction of a fluorine atom may slightly alter this value.

Spectroscopic Characteristics

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimental spectra are not publicly available, predicted spectra can guide researchers in their characterization efforts.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on computational algorithms and should be confirmed experimentally.[7][8]

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline core. The carbons directly attached to the fluorine and nitro groups, as well as those in their vicinity, are expected to show significant shifts. For comparison, the experimental ¹³C NMR data for the isomer 6-Fluoro-8-nitroquinoline in DMSO-d₆ is available and can serve as a reference.[9]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands.[10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |

| ~1550-1500 & 1350-1300 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1250-1100 | Strong | C-F stretching vibration |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to its exact mass.

-

Formula: C₉H₅FN₂O₂

-

Exact Mass: 192.0335

-

Expected [M+H]⁺: 193.0413

Synthesis and Purification

While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines.[1] A common approach involves the nitration of a pre-formed fluoroquinoline.

Proposed Synthetic Pathway: Nitration of 6-Fluoroquinoline

The most direct route to this compound is the electrophilic nitration of 6-fluoroquinoline. The directing effects of the fluorine atom and the quinoline nitrogen will influence the regioselectivity of the nitration.

Caption: Proposed synthesis of this compound via nitration.

Experimental Protocol: Electrophilic Nitration (Hypothetical)

This protocol is a general procedure and requires optimization for the specific substrate.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Substrate: Slowly add 6-fluoroquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 6-fluoroquinoline in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Purity Validation Workflow

A rigorous validation of the purity and identity of the synthesized this compound is paramount.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. capotchem.cn [capotchem.cn]

- 4. 236092-96-9|this compound|BLD Pharm [bldpharm.com]

- 5. Sigma Aldrich 6-Nitroquinoline 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. Visualizer loader [nmrdb.org]

- 9. spectrabase.com [spectrabase.com]

- 10. IR spectra prediction [cheminfo.org]

An In-depth Technical Guide to 6-Fluoro-5-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a fluorine atom and a nitro group, as seen in 6-Fluoro-5-nitroquinoline, can profoundly influence its biological profile. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Simultaneously, the nitro group, a potent electron-withdrawing moiety, is a key pharmacophore in many compounds exhibiting significant antimicrobial and cytotoxic activity.[1] This guide provides a comprehensive technical overview of this compound (CAS No. 236092-96-9), intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Supplier Information

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 236092-96-9 | BLD Pharm[2], Sigma-Aldrich |

| Molecular Formula | C₉H₅FN₂O₂ | PubChem |

| Molecular Weight | 192.15 g/mol | Sigma-Aldrich |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Boiling Point | 158.5 °C (Predicted) | ChemSigma[3] |

| SMILES | O=[O-] | BLD Pharm[2] |

| InChI | InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | PubChem |

Commercial Availability

This compound is available from several chemical suppliers specializing in research chemicals and building blocks for synthesis. When sourcing this compound, it is crucial to request and review the Certificate of Analysis (CoA) to verify its identity and purity.

Table of Known Suppliers:

| Supplier | Website | Notes |

| BLD Pharm | Provides technical data including NMR, HPLC, LC-MS.[2] | |

| Sigma-Aldrich | Listed under CAS 236092-96-9. | |

| King-Pharm | [Link] | Lists the compound with its CAS number and a predicted boiling point.[3] |

| Guidechem | Lists various suppliers for the compound.[4] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from a suitable aniline derivative, followed by nitration. A common method for quinoline synthesis is the Skraup reaction.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol: Nitration of 6-Fluoroquinoline

This protocol is based on general nitration procedures for aromatic compounds and should be optimized and performed with appropriate safety precautions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of 6-fluoroquinoline (1.0 eq) in concentrated sulfuric acid.

-

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified duration. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound suggest significant potential for its application as a building block or lead compound in drug discovery, particularly in the fields of oncology and infectious diseases.

Anticancer Potential

Nitroquinoline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) or the inhibition of key cellular enzymes. A study on a structurally related compound, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), demonstrated significant growth inhibition of HeLa (cervical cancer) and B16 (murine melanoma) cells.[5] The cytotoxicity was found to be mediated through apoptosis, involving the activation of caspase-9 and -3.[5] This provides a strong rationale for investigating the anticancer properties of this compound.

Caption: Hypothesized anticancer mechanism of this compound.

Antimicrobial Activity

The fluoroquinolone class of antibiotics is a testament to the potent antimicrobial activity that can be achieved with a fluorinated quinoline core.[6] While this compound is not a classic fluoroquinolone antibiotic, the presence of both fluorine and a nitro group suggests the potential for antimicrobial effects. Nitroaromatic compounds are known to be effective antimicrobial agents, often acting as pro-drugs that are activated under hypoxic conditions by microbial nitroreductases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Replace the existing medium with the medium containing the various concentrations of the compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related fluoro and nitro compounds suggest that it should be handled with care. The precursor, 6-Fluoroquinoline, is classified as harmful if swallowed and causes serious eye damage.[7] Nitroaromatic compounds can be toxic and may have mutagenic potential.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is a strategically designed molecule with significant potential as a building block and lead compound in medicinal chemistry. While specific experimental data on its synthesis and biological activity are limited in the public domain, its structural features, supported by extensive literature on related fluoro-nitro-quinoline analogues, strongly suggest promising avenues for research in anticancer and antimicrobial drug discovery. The protocols and information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing compound.

References

-

Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

-

Paulovičová, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology, 222(12), 1095-1103. Retrieved from [Link]

-

Al-Trawneh, S. A., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroquinoline. Retrieved from [Link]

-

King-Pharm. (n.d.). 236092-96-9 this compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 236092-96-9 this compound [chemsigma.com]

- 4. guidechem.com [guidechem.com]

- 5. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]

- 7. Quinoline, 6-fluoro- | C9H6FN | CID 196975 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological activities of substituted nitroquinolines

An In-Depth Technical Guide to the Potential Biological Activities of Substituted Nitroquinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a nitro group onto the quinoline ring system profoundly modulates its electronic properties and, consequently, its interaction with biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted nitroquinolines, with a primary focus on their anticancer, antimicrobial, antimalarial, and neuroprotective potential. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of nitroquinoline derivatives as novel therapeutic candidates.

The Versatile Pharmacophore: An Introduction to Substituted Nitroquinolines

Quinoline, a bicyclic aromatic heterocycle, has long been a source of inspiration for medicinal chemists. From the historical significance of quinine in combating malaria to the modern clinical use of quinoline-based kinase inhibitors in oncology, this scaffold has consistently yielded compounds of significant therapeutic value.[1][2] The introduction of a nitro substituent, a potent electron-withdrawing group, dramatically alters the physicochemical properties of the quinoline ring, often enhancing its biological efficacy. The position of the nitro group, along with the nature and location of other substituents, allows for fine-tuning of the molecule's activity, selectivity, and pharmacokinetic profile.[3] This guide will explore the major therapeutic areas where substituted nitroquinolines have shown considerable promise.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Substituted nitroquinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4][5] Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of key signaling pathways, and the generation of reactive oxygen species (ROS).[4][6]

Mechanistic Insights into Anticancer Action

-

Induction of Apoptosis: A primary mechanism by which nitroquinolines exert their anticancer effects is through the induction of apoptosis.[4] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[7]

-

Kinase Inhibition: Many signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis are driven by protein kinases. Substituted quinolines have been successfully developed as kinase inhibitors, and nitro-substituted analogs are also being explored for this purpose.[8][9] For instance, some 3-nitroquinoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which is often overexpressed in various cancers.[5]

-

Generation of Reactive Oxygen Species (ROS): The nitro group can be bioreduced within the tumor microenvironment to form reactive intermediates that generate ROS.[10] Elevated levels of ROS can induce oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, cell death.

Structure-Activity Relationships (SAR) in Anticancer Nitroquinolines

The anticancer potency of substituted nitroquinolines is highly dependent on their substitution pattern. Key SAR observations include:

-

Position of the Nitro Group: The location of the nitro group on the quinoline ring significantly impacts activity. For example, 3-nitroquinolines have been investigated as EGFR inhibitors, while 6-nitro and 8-nitro derivatives have also demonstrated potent cytotoxicity.[5][6]

-

Substituents at Other Positions: The introduction of various substituents at other positions can modulate activity. For instance, in a series of 7-chloro-6-nitroquinoline analogs, the nature of the substituent at the 4-position was found to be critical for antiproliferative activity, with amino side chains often proving beneficial.[6] Similarly, for 5-substituted-4-hydroxy-8-nitroquinazolines, anilino substituents at the 5-position exhibited high potency.[11]

Experimental Protocols for Assessing Anticancer Activity

A systematic evaluation of the anticancer potential of novel nitroquinoline derivatives involves a series of well-defined in vitro assays.

The initial screening of anticancer compounds typically involves assessing their cytotoxicity against a panel of human cancer cell lines. The MTT and SRB assays are two widely used, reliable, and cost-effective colorimetric methods for this purpose.

Table 1: Comparison of MTT and SRB Cytotoxicity Assays

| Feature | MTT Assay | SRB Assay |

| Principle | Measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[12] | Quantifies the total protein content of viable cells by the binding of the bright pink aminoxanthene dye, sulforhodamine B (SRB), to basic amino acid residues.[1] |

| Endpoint | Absorbance of solubilized formazan | Absorbance of solubilized SRB |

| Advantages | Reflects cellular metabolic activity. | Less prone to interference from test compounds, stable endpoint.[13] |

| Disadvantages | Can be affected by compounds that alter cellular metabolism. | Does not directly measure metabolic activity. |

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [12][14][15][16]

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency in appropriate growth medium.

-

Trypsinize the cells, perform a cell count, and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test nitroquinoline derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Detailed Protocol: Sulforhodamine B (SRB) Assay [1][13][17][18]

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

-

Cell Fixation:

-

After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing and Drying:

-

Carefully wash the plate four to five times with slow-running tap water to remove the TCA and dead cells.

-

Allow the plate to air-dry completely at room temperature.

-

-

SRB Staining:

-

Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing and Drying:

-

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plate to air-dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB.

-

Shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 510 nm or 565 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

-

Workflow for In Vitro Anticancer Activity Assessment

Caption: A typical workflow for the evaluation of anticancer nitroquinoline derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents with unique mechanisms of action.[19] Substituted nitroquinolines, such as nitroxoline (5-nitro-8-hydroxyquinoline), have a long history of use as urinary tract antiseptics and are now being revisited for their broader antimicrobial potential.[19][20][21][22][23][24]

Mechanisms of Antimicrobial Action

The primary antimicrobial mechanism of many nitroquinolines is their ability to chelate essential divalent metal cations, such as Fe²⁺, Zn²⁺, and Mn²⁺.[20][21][23][24] These metal ions are crucial cofactors for numerous bacterial enzymes involved in vital cellular processes, including DNA replication, respiration, and cell wall synthesis. By sequestering these ions, nitroquinolines disrupt bacterial metabolism and inhibit growth. More recent studies suggest that some nitroquinolines, like nitroxoline, may act as metallophores, disrupting metal homeostasis by causing an intracellular overload of certain metal ions.[20] Additionally, some derivatives have been shown to inhibit bacterial biofilm formation, a key virulence factor in many chronic infections.[20][21]

Experimental Protocol for Determining Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining the MIC.[25][26][27][28][29]

Detailed Protocol: Broth Microdilution for MIC Determination [25][26][27][28][29]

-

Preparation of Reagents and Media:

-

Prepare a stock solution of the test nitroquinoline in a suitable solvent.

-

Sterilize the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

-

Preparation of Inoculum:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in a 96-Well Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the compound.

-

This will create a range of decreasing concentrations of the test compound.

-

Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Workflow for Antimicrobial Susceptibility Testing

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Antimalarial Activity: A Legacy Reimagined

The historical success of the quinoline-based drug quinine against malaria has spurred continuous research into this scaffold for the development of new antimalarial agents.[2] Nitroquinoline derivatives have also been investigated for their activity against Plasmodium falciparum, the most virulent species of the malaria parasite.

Experimental Protocol for Antimalarial Drug Susceptibility Testing

The SYBR Green I-based fluorescence assay is a simple, robust, and high-throughput method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[30][31][32][33][34] This assay measures the proliferation of the parasite by quantifying its DNA content.

Detailed Protocol: SYBR Green I-based Antimalarial Assay [30][31][32][33][34]

-

Parasite Culture and Synchronization:

-

Maintain a continuous culture of P. falciparum in human erythrocytes in a complete culture medium.

-

Synchronize the parasite culture to the ring stage.

-

-

Drug Plate Preparation:

-

Perform serial dilutions of the test nitroquinoline in the culture medium in a 96-well plate.

-

-

Assay Setup and Incubation:

-

Add the synchronized, ring-stage parasite culture (at a known parasitemia and hematocrit) to the drug-containing wells.

-

Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

-

Lysis and Staining:

-

After incubation, add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1-24 hours.

-

-

Fluorescence Reading and Data Analysis:

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

The fluorescence intensity is proportional to the amount of parasite DNA.

-

Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control and determine the IC₅₀ value.

-

Neuroprotective Potential: A New Frontier

Emerging evidence suggests that some quinoline derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][35][36][37][38] The proposed mechanisms of neuroprotection include antioxidant activity and the modulation of signaling pathways involved in neuronal survival.[10][35][36][37][38]

Experimental Protocol for In Vitro Neuroprotection Assessment

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotection.[2][19][39][40] In these assays, neuronal cells are challenged with a neurotoxin to induce cell death, and the ability of the test compound to prevent this toxicity is assessed.

Detailed Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells [2][19][39][40]

-

Cell Culture and Differentiation (Optional):

-

Culture SH-SY5Y cells in an appropriate medium.

-

For some studies, cells can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

-

Compound Pre-treatment and Toxin Exposure:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test nitroquinoline for a specified period (e.g., 2-24 hours).

-

Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., H₂O₂, 6-hydroxydopamine, or amyloid-β peptide).

-

-

Assessment of Cell Viability:

-

After the toxin exposure period, assess cell viability using the MTT or SRB assay as described in the anticancer section.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the test compound at each concentration by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.

-

Signaling Pathways in Neuroprotection

Caption: Simplified overview of signaling pathways involved in neuroprotection.

Conclusion and Future Directions

Substituted nitroquinolines represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, antimalarial, and emerging neuroprotective activities warrant further investigation. The elucidation of their detailed mechanisms of action and the continued exploration of their structure-activity relationships will be crucial for the rational design of novel, potent, and selective drug candidates. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these exciting molecules. Future research should also focus on in vivo efficacy studies and the assessment of the pharmacokinetic and toxicological profiles of lead compounds to pave the way for their potential clinical development.

References

-

Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Bioorganic & Medicinal Chemistry. [Link]

-

Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. ResearchGate. [Link]

-

P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Clinical Module. [Link]

-

Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. PubMed. [Link]

-

Antibacterial activity of nitroquinoline. Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

-

MTT Cell Assay Protocol. T. Horton. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Synthesis and in vitro and in vivo biological evaluation of substituted nitroquinoxalin-2-ones and 2,3-diones as novel trichomonacidal agents. PubMed. [Link]

-

CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

-

SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors. PubMed. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

SRB assay for measuring target cell killing V.1. Protocols.io. [Link]

-

Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. [Link]

-

Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents. PubMed. [Link]

-

The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. PubMed Central. [Link]

-

Antimalarial Drug Sensitivity Profile of Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I in vitro Assay and Molecular Analysis. National Institutes of Health. [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PubMed Central. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

-

(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

-

(PDF) The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. ResearchGate. [Link]

-

Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. PubMed Central. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

-

In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers. [Link]

-

Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. PubMed Central. [Link]

-

In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress... ResearchGate. [Link]

-

Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. MDPI. [Link]

-

Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. ResearchGate. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central. [Link]

- Quinoline derivatives as tyrosine kinase inhibitors.

-

Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. PubMed. [Link]

-

Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar. [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. [Link]

-

In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. Informa UK Limited. [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 3. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]

- 4. Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. SRB assay for measuring target cell killing [protocols.io]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Antibacterial activity of nitroquinoline [chinafinechemical.com]

- 21. researchgate.net [researchgate.net]

- 22. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. protocols.io [protocols.io]

- 28. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. ibg.kit.edu [ibg.kit.edu]

- 30. iddo.org [iddo.org]

- 31. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Antimalarial Drug Sensitivity Profile of Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I in vitro Assay and Molecular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 35. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 36. researchgate.net [researchgate.net]

- 37. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]

6-Fluoro-5-nitroquinoline and its structural analogs

An In-depth Technical Guide to 6-Fluoro-5-nitroquinoline and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The strategic introduction of substituents such as fluorine and nitro groups can profoundly modulate the physicochemical and biological properties of the quinoline core, offering a rich field for drug discovery. This technical guide provides a comprehensive exploration of this compound, a specific but lesser-documented derivative, through the lens of its more extensively studied structural analogs. While direct experimental data on this compound is limited, this guide synthesizes available information on related fluoro- and nitroquinolines to provide a predictive analysis of its properties and potential applications. We will delve into established synthetic methodologies for the quinoline core, analyze the structure-activity relationships (SAR) conferred by fluoro and nitro substitutions, and present detailed experimental protocols for key structural analogs. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the chemical space of fluoro-nitroquinolines, facilitating further exploration and the rational design of novel therapeutic agents.

The Quinololine Scaffold: A Privileged Structure in Medicinal Chemistry

Quinolines and their derivatives are a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, antifungal, and anti-inflammatory properties.[1][2] The versatility of the quinoline ring system, coupled with the ability to functionalize it at various positions, has made it a fertile ground for the development of new drugs.

The introduction of a fluorine atom into a drug molecule can significantly impact its metabolic stability, binding affinity, and lipophilicity.[3] Similarly, the nitro group, while sometimes associated with toxicity, is a key pharmacophore in several approved drugs and can participate in bioreductive activation, leading to cytotoxic effects in cancer cells or antimicrobial activity.[1][4] The specific regioisomerism of these substituents on the quinoline core is critical in determining the final biological profile of the molecule.

This guide focuses on the this compound scaffold. Given the scarcity of direct literature on this specific compound, we will build a comprehensive understanding by examining its key structural components and related, well-documented analogs.

Synthesis of the Quinololine Core: Established Methodologies

The construction of the quinoline ring system is a well-trodden path in organic synthesis, with several named reactions providing reliable access to a diverse range of derivatives. These methods form the basis for the potential synthesis of this compound and its analogs.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene. The reaction is typically vigorous and proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and subsequent oxidation.

Caption: General scheme of the Skraup Synthesis.

The Friedländer Synthesis

A more versatile and widely used method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an enolizable ketone or ester).[5] This reaction is typically catalyzed by acids or bases and offers a more direct route to polysubstituted quinolines under milder conditions compared to the Skraup synthesis.[5]

Caption: General scheme of the Friedländer Synthesis.

-

Reactant Preparation: In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and a suitable catalyst (e.g., a copper-based MOF, 5 mol%).

-

Solvent Addition: Add toluene (5 mL) as the solvent.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Removal: Separate the catalyst by filtration. The catalyst can often be washed, dried, and reused.

-

Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

A Deep Dive into Structural Analogs

To construct a scientifically sound profile of this compound, we will analyze its constituent parts through well-characterized analogs.

Nitroquinolines: 5-Nitro and 6-Nitro Isomers

The position of the nitro group on the quinoline ring is a critical determinant of its chemical and biological properties. The most common isomers produced from the direct nitration of quinoline are 5-nitroquinoline and 8-nitroquinoline.[6] The synthesis of other isomers, such as 6-nitroquinoline, often requires starting with an appropriately substituted aniline.

Physicochemical Properties of Nitroquinoline Isomers

| Property | 5-Nitroquinoline | 6-Nitroquinoline |

| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol | 174.16 g/mol |

| CAS Number | 607-34-1[7] | 613-50-3[8] |

| Appearance | Data not specified | Off-white powder[8] |

Biological Significance:

Nitroquinolines have garnered significant interest for their therapeutic potential. The 6-nitroquinoline scaffold, in particular, has been identified as a promising platform for the development of anticancer and antimicrobial agents.[9] The presence of the nitro group can enhance cytotoxicity, potentially through mechanisms involving the generation of reactive oxygen species (ROS).[9] For instance, 8-hydroxy-5-nitroquinoline, also known as nitroxoline, is an established antimicrobial drug.[4] While less is documented about the specific biological activities of 5-nitro and 6-nitroquinoline themselves, they serve as crucial intermediates in the synthesis of more complex, biologically active molecules.[1]

Fluoroquinolines: The Impact of Fluorine Substitution

The introduction of a fluorine atom at the C-6 position of the quinoline ring was a pivotal moment in the development of quinolone antibiotics, leading to the highly successful class of fluoroquinolones.[10][11]

Key Contributions of the Fluorine Atom:

-

Enhanced Antibacterial Activity: The fluorine atom at C-6 is crucial for the broad-spectrum antibacterial activity of fluoroquinolones.[11]

-

Increased Potency: It generally leads to higher intrinsic potency against bacterial targets like DNA gyrase and topoisomerase IV.[11]

-

Modulation of Pharmacokinetics: Fluorine substitution can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug molecule.[12]

The structure-activity relationships of fluoroquinolones are well-established, providing a strong basis for predicting the effect of a fluorine atom at the 6-position of our target molecule.[12][13][14]

This compound: A Predictive Analysis

By combining the insights from its structural analogs, we can develop a hypothesis regarding the synthesis, properties, and potential biological activity of this compound.

Proposed Synthesis:

A plausible synthetic route would likely involve a multi-step process:

-

Synthesis of 6-Fluoroquinoline: This could be achieved through a Skraup or Friedländer synthesis starting with 4-fluoroaniline.

-

Nitration of 6-Fluoroquinoline: The subsequent nitration of 6-fluoroquinoline would be the critical step. The directing effects of the fluorine atom and the quinoline nitrogen would influence the position of the incoming nitro group. The 5-position is electronically activated, making it a likely site for nitration.

Caption: Conceptual workflow for ROS-mediated cytotoxicity of 6-nitroquinoline analogues. [9]

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, a systematic analysis of its structural analogs provides a strong foundation for predicting its chemical and biological properties. The confluence of the 6-fluoro and 5-nitro substitutions on the quinoline scaffold suggests a high potential for this compound as a lead structure in both antimicrobial and anticancer drug discovery.

The synthetic pathways to the quinoline core are well-established, and a directed synthesis of this compound is eminently feasible. Future research should focus on the practical synthesis and subsequent in vitro and in vivo evaluation of this compound to validate the hypotheses presented in this guide. The exploration of this and related fluoro-nitroquinoline analogs could unveil novel therapeutic agents with unique mechanisms of action.

References

- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257.

- Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. EP0858998A1.

- Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry, 67(24).

-

PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28.

-

PubChem. (n.d.). 6-Fluoro-5-nitro-quinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure-activity relationship for fluoroquinolone antibiotics. Retrieved from [Link]

- MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 28(14), 5488.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6372-6413.

- ResearchGate. (2014). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. International Letters of Chemistry, Physics and Astronomy, 25, 26-32.

- PubMed. (1997). Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. Yakhak Hoechi, 41(5), 584-591.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

ChemSynthesis. (2025). 6-fluoroquinoline. Retrieved from [Link]

- IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-11.

- MDPI. (2018). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- MDPI. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 24(19), 3460.

- PubMed. (1987). Structure--activity relationship of quinolones. The American Journal of Medicine, 82(4A), 12-20.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 7. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Solubility and Stability of 6-Fluoro-5-nitroquinoline

Disclaimer: Specific experimental data on the solubility and stability of 6-fluoro-5-nitroquinoline is not extensively available in public literature. This guide provides a predictive overview based on the compound's chemical structure and data from analogous nitroquinoline compounds. It also details the standard experimental protocols required to formally characterize these properties, ensuring a self-validating approach to drug development research.

Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] The strategic functionalization of the quinoline core allows for the meticulous tuning of its physicochemical and pharmacological properties. This compound is a subject of interest due to the anticipated effects of its substituents on its molecular behavior. This guide provides a detailed analysis of the predicted solubility and stability of this compound, grounded in established physicochemical principles and supported by methodologies for empirical validation.

The core structure of this compound features a bicyclic aromatic quinoline ring, which is inherently hydrophobic.[3] The introduction of a fluorine atom at position 6 and a nitro group at position 5 is expected to significantly modulate its properties:

-

6-Fluoro Group: The fluorine atom is anticipated to increase the molecule's lipophilicity, which can influence its permeability across biological membranes.[1][3]

-

5-Nitro Group: As a strong electron-withdrawing group, the nitro group is predicted to decrease the basicity of the quinoline nitrogen. This functional group can also impact the molecule's aqueous solubility and may be susceptible to chemical reduction.[3]

This document will first delve into the predicted solubility profile of this compound in various solvents, followed by a comprehensive assessment of its predicted stability under different stress conditions. Each section will provide detailed, step-by-step experimental protocols for the validation of these predictions.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The prediction of this compound's solubility is based on the additive effects of its quinoline backbone and its fluoro and nitro substituents.

Theoretical Framework

The overall structure of this compound suggests that it is likely to be a compound with poor water solubility. This prediction is informed by data on structurally similar compounds. For instance, 5-nitroquinoline has a measured aqueous solubility of 16.3 µg/mL at pH 7.4.[4] The presence of the hydrophobic fluorine atom in this compound may further decrease its aqueous solubility.

Computational approaches, such as Quantitative Structure-Property Relationship (QSPR) models and physics-based methods, are often employed to predict solubility.[5][6] These models consider various molecular descriptors, including lipophilicity (logP), molecular weight, and the presence of specific functional groups, to estimate solubility in different solvent systems.

Predicted Solubility in Common Solvents

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is predominantly hydrophobic. The basic quinoline nitrogen provides a site for protonation, which may slightly enhance solubility in acidic environments.[3] |

| Polar Aprotic | DMSO, DMF | High | These solvents are highly effective at solvating a broad spectrum of organic molecules.[3] |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The compound is expected to be more soluble in alcohols than in water, though its hydrophobic character may limit high solubility.[3] |

| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic and non-polar nature of the quinoline ring suggests solubility in chlorinated solvents.[3] |

Experimental Validation of Solubility